molecular formula C8H3ClF2 B6159591 2-chloro-3-ethynyl-1,4-difluorobenzene CAS No. 2228585-26-8

2-chloro-3-ethynyl-1,4-difluorobenzene

Cat. No.: B6159591
CAS No.: 2228585-26-8
M. Wt: 172.6
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Description

2-chloro-3-ethynyl-1,4-difluorobenzene is an important and widely studied organic compound. It is commonly used in various fields of research, including organic synthesis, pharmaceuticals, and materials science. The molecular formula of this compound is C8H3ClF2, and it has a molecular weight of 172.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-ethynyl-1,4-difluorobenzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often involve the use of strong electrophiles and bases to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-ethynyl-1,4-difluorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alkanes or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine or ethynyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Br2, I2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alkanes or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-chloro-3-ethynyl-1,4-difluorobenzene is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs and therapeutic agents.

    Materials Science: It is employed in the creation of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-chloro-3-ethynyl-1,4-difluorobenzene exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, forming covalent bonds with other molecules. These interactions can lead to changes in the structure and function of the target molecules, influencing biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1,4-difluorobenzene: Similar in structure but lacks the ethynyl group.

    3-ethynyl-1,4-difluorobenzene: Similar but lacks the chlorine atom.

    2-chloro-3-ethynylbenzene: Similar but lacks the fluorine atoms.

Uniqueness

2-chloro-3-ethynyl-1,4-difluorobenzene is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Properties

CAS No.

2228585-26-8

Molecular Formula

C8H3ClF2

Molecular Weight

172.6

Purity

95

Origin of Product

United States

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